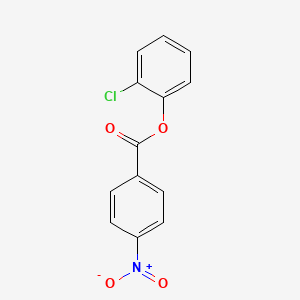
4-Nitrobenzoic acid, 2-chlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoic acid, 2-chlorophenyl ester is an organic compound with the molecular formula C13H8ClNO4 It is a derivative of benzoic acid and is characterized by the presence of a nitro group at the 4-position and a chlorophenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobenzoic acid, 2-chlorophenyl ester can be synthesized through the esterification of 4-nitrobenzoic acid with 2-chlorophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzoic acid, 2-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-chlorophenol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Major Products Formed
Hydrolysis: 4-nitrobenzoic acid and 2-chlorophenol.
Reduction: 4-aminobenzoic acid, 2-chlorophenyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzoic acid, 2-chlorophenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrobenzoic acid, 2-chlorophenyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester bond can be hydrolyzed to release 4-nitrobenzoic acid and 2-chlorophenol, which may have distinct biological activities. The compound’s effects are mediated through its ability to modify proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: A precursor to 4-nitrobenzoic acid, 2-chlorophenyl ester, with similar chemical properties but lacking the ester group.
2-Chlorophenyl acetate: An ester of acetic acid and 2-chlorophenol, with different reactivity and applications compared to this compound.
4-Aminobenzoic acid, 2-chlorophenyl ester: A reduced form of this compound, with an amino group instead of a nitro group.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry .
Properties
CAS No. |
85965-91-9 |
|---|---|
Molecular Formula |
C13H8ClNO4 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
(2-chlorophenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-11-3-1-2-4-12(11)19-13(16)9-5-7-10(8-6-9)15(17)18/h1-8H |
InChI Key |
OFIWZIJKZNBSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)
![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
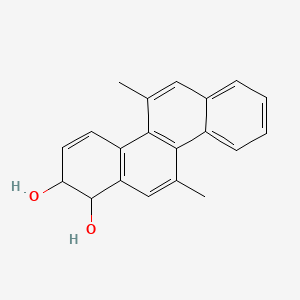
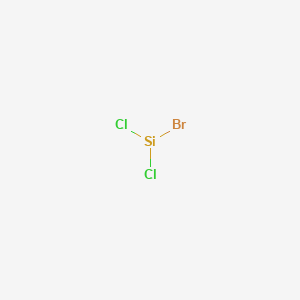
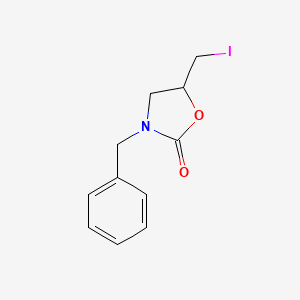
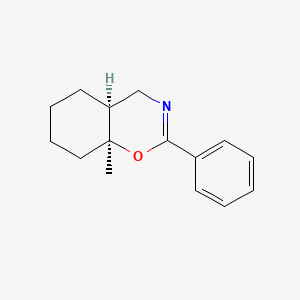
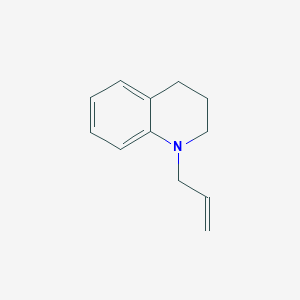
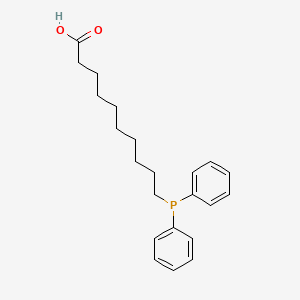
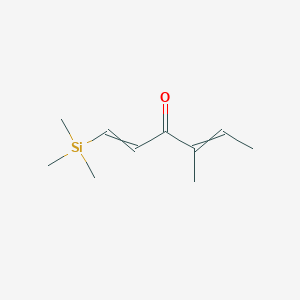
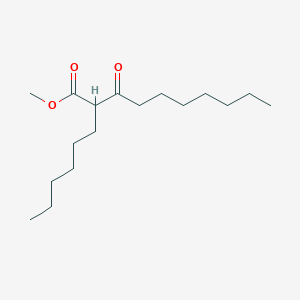
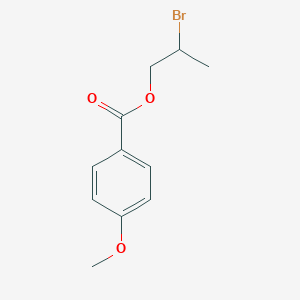
![3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14419425.png)
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
